Cas no 126121-78-6 (5H-Benz[7,8]anthra[9,1-bc]furan-5,12(9H)-dione,4-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-8a,10,11,12a-tetrahydro-6,8a,10-trihydroxy-2-(4-hydroxyphenyl)-10-methyl-12a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(8aR,10R,12aS)- (9CI))

5H-Benz[7,8]anthra[9,1-bc]furan-5,12(9H)-dione,4-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-8a,10,11,12a-tetrahydro-6,8a,10-trihydroxy-2-(4-hydroxyphenyl)-10-methyl-12a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(8aR,10R,12aS)- (9CI) structure
126121-78-6 structure
Produktname:5H-Benz[7,8]anthra[9,1-bc]furan-5,12(9H)-dione,4-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-8a,10,11,12a-tetrahydro-6,8a,10-trihydroxy-2-(4-hydroxyphenyl)-10-methyl-12a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(8aR,10R,12aS)- (9CI)
CAS-Nr.:126121-78-6
MF:C50H60O18
MW:949.000617027283
CID:220119
PubChem ID:3083062

5H-Benz[7,8]anthra[9,1-bc]furan-5,12(9H)-dione,4-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-8a,10,11,12a-tetrahydro-6,8a,10-trihydroxy-2-(4-hydroxyphenyl)-10-methyl-12a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(8aR,10R,12aS)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5H-Benz[7,8]anthra[9,1-bc]furan-5,12(9H)-dione,4-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-8a,10,11,12a-tetrahydro-6,8a,10-trihydroxy-2-(4-hydroxyphenyl)-10-methyl-12a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(8aR,10R,12aS)- (9CI)
    • 5H-Benz[7,8]anthra[9,1-bc]furan-5,12(9H)-dione,4-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-...
    • 5H-Benz[7,8]anthra[9,1-bc]furan-5,12(9H)-dione,4-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]t
    • AC1MJ00H
    • urdamycin H
    • (1R)-1,5-anhydro-2,6-dideoxy-3-O-{(2S,5S
    • 5H-Benz(7,8)anthra(9,1-b,c)furan-5,12(9H)-dione, 4-(2,6-dideoxy-3-O-((2S-(2alpha,5beta,6beta))-5-((2,6-dideoxy-beta-D-arabino-hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-beta-D-arabino-hexopyranosyl)-8a,10,11,12a-tetrahydro-6,8a,10-trihydroxy-2-(4-hydroxyphenyl)-10-methyl-12a-((tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl)oxy)-, (8aR-(8aalpha,10alpha,12aalpha(2S*,5S*,6S*)))-
    • (3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione
    • 126121-78-6
    • Inchi: InChI=1S/C50H60O18/c1-21-30(52)10-12-37(62-21)68-50-35(54)19-48(5,59)20-49(50,60)15-14-27-41(50)47-39-29(46(67-47)25-6-8-26(51)9-7-25)16-28(45(58)40(39)44(27)57)33-18-34(43(56)24(4)61-33)66-36-13-11-32(22(2)63-36)65-38-17-31(53)42(55)23(3)64-38/h6-9,14-16,21-24,30-34,36-38,42-43,51-53,55-56,58-60H,10-13,17-20H2,1-5H3/t21-,22-,23+,24+,30-,31+,32-,33+,34+,36-,37-,38-,42+,43+,48-,49-,50-/m0/s1
    • InChI-Schlüssel: NRRLTLDCIOYASW-MIVDLZGUSA-N
    • Lächelt: OC1C=CC(C2OC3C4=C(C(C5=C(C([C@@H]6O[C@H](C)[C@@H](O)[C@H](O[C@H]7CC[C@H](O[C@H]8C[C@@H](O)[C@H](O)[C@@H](C)O8)[C@H](C)O7)C6)=CC=2C=35)O)=O)C=C[C@@]2(C[C@@](CC(=O)[C@]42O[C@H]2CC[C@H](O)[C@H](C)O2)(C)O)O)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 948.378
  • Monoisotopenmasse: 948.378
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 8
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 18
  • Schwere Atomanzahl: 68
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 1960
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 17
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 274Ų
  • Tautomerzahl: 68

Experimentelle Eigenschaften

  • Dichte: 1.52
  • Brechungsindex: 1.691
  • PSA: 273.73
  • LogP: 3.87990

5H-Benz[7,8]anthra[9,1-bc]furan-5,12(9H)-dione,4-[2,6-dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-b-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-8a,10,11,12a-tetrahydro-6,8a,10-trihydroxy-2-(4-hydroxyphenyl)-10-methyl-12a-[[(2S,5S,6S)-tetrahydro-5-hydroxy-6-methyl-2H-pyran-2-yl]oxy]-,(8aR,10R,12aS)- (9CI) Verwandte Literatur

Empfohlene Lieferanten
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd